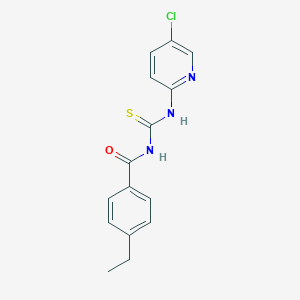
N-(5-chloro-2-pyridinyl)-N'-(4-ethylbenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzoyl group substituted with an ethyl group at the 4-position, linked through a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiourea moiety is known to interact with metal ions, which can play a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-pyridinyl)-N’-(4-methylbenzoyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-(5-chloro-2-pyridinyl)-N’-(4-ethylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is unique due to the specific combination of substituents on the pyridine and benzoyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzoyl ring can affect the compound’s lipophilicity and, consequently, its interaction with biological targets.
Propiedades
Fórmula molecular |
C15H14ClN3OS |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-10-3-5-11(6-4-10)14(20)19-15(21)18-13-8-7-12(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
ITDIOPKGXUBUDH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B250808.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250809.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250810.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
![4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)
![2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B250817.png)
![N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B250818.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250819.png)
![N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250823.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B250824.png)
![5-chloro-2-methoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250825.png)
![METHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE](/img/structure/B250827.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B250828.png)
